7-Bromo-3-nitroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-nitroquinolin-4-amine: is an organic compound with the molecular formula C9H6BrN3O2 and a molecular weight of 268.07 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of both bromine and nitro groups on the quinoline ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-nitroquinolin-4-amine typically involves the bromination of 3-nitroquinoline followed by amination. One common method includes:
Bromination: 3-nitroquinoline is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 7-position.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 7-Bromo-3-nitroquinolin-4-amine can undergo reduction reactions to convert the nitro group to an amino group, forming 7-Bromo-3-aminoquinolin-4-amine.
Substitution: The bromine atom can be substituted with various nucleophiles such as thiols, amines, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Typical conditions involve the use of nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 7-Bromo-3-aminoquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Bromo-3-nitroquinolin-4-amine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, its derivatives may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
- 7-Bromo-4-chloro-3-nitroquinoline
- 7-Bromo-3-aminoquinolin-4-amine
- 3-Nitroquinoline
Comparison: 7-Bromo-3-nitroquinolin-4-amine is unique due to the presence of both bromine and nitro groups on the quinoline ring, which allows for diverse chemical modifications and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
7-bromo-3-nitroquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSVAMYXGYIYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.